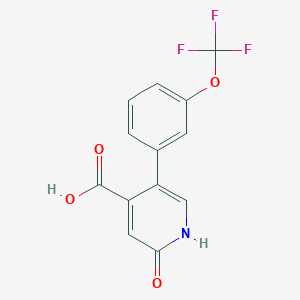
3-(4-Trifluoromethoxyphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Trifluoromethoxyphenyl)picolinic acid (TFMPA) is a small organic compound that is widely used in scientific research. It has a wide range of applications in fields such as biochemistry, physiology, and pharmacology. TFMPA is a versatile compound that is used in a number of different ways in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% is not well understood. However, it is believed to act as an antagonist of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine. This means that it can block the action of these neurotransmitters, which can lead to a variety of effects on the body.
Biochemical and Physiological Effects
3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has been found to have a number of biochemical and physiological effects on the body. It has been found to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to have an inhibitory effect on the activity of certain proteins, such as cyclooxygenase-2. In addition, 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has been found to have an inhibitory effect on the activity of certain hormones, such as cortisol and progesterone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% in laboratory experiments is its low cost and easy availability. It is also a relatively safe compound to use, as it has low toxicity and is not known to be carcinogenic. However, there are some limitations to using 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% in laboratory experiments. For example, it is not very soluble in water, which can limit its use in certain experiments. In addition, its mechanism of action is not well understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% in scientific research. One potential direction is to investigate the effects of 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% on various diseases and disorders, such as Alzheimer’s disease and depression. Another potential direction is to investigate the effects of 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% on various cancer types, as it has been found to have an inhibitory effect on certain proteins involved in cancer progression. In addition, further research into the mechanism of action of 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% could lead to a better understanding of its effects on the body and its potential uses in the treatment of various diseases and disorders.
Métodos De Síntesis
3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% can be synthesized using a variety of methods, including the use of a Grignard reaction. The Grignard reaction involves the use of a Grignard reagent, which is a metal-containing compound that reacts with an organic compound to form a new compound. The reaction requires the use of a base, such as sodium hydroxide, to neutralize the reaction. The reaction results in the formation of a new compound, 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95%.
Aplicaciones Científicas De Investigación
3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has a number of applications in scientific research, including its use as a reagent in various biochemical and physiological experiments. It has been used to study the effects of various compounds on the human body, as well as to study the effects of various drugs on the body. In addition, 3-(4-Trifluoromethoxyphenyl)picolinic acid, 95% has been used to study the effects of various environmental factors on the body, such as air pollution and ultraviolet radiation.
Propiedades
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-9-5-3-8(4-6-9)10-2-1-7-17-11(10)12(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYZKHYGYHLZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393571.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6393576.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393588.png)
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6393598.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393600.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6393612.png)







